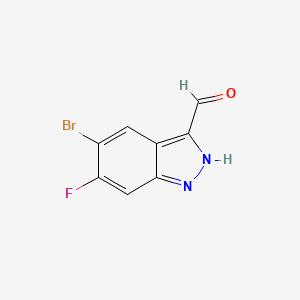
5-bromo-6-fluoro-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline.
Cyclization: The aniline derivative undergoes cyclization to form the indazole ring. This can be achieved through various methods, including transition metal-catalyzed reactions.
Formylation: The final step involves the introduction of the formyl group at the 3-position of the indazole ring. This can be done using Vilsmeier-Haack reaction conditions, where the indazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid.
Reduction: 5-bromo-6-fluoro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is used as a key intermediate in the synthesis of more complex indazole derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding how modifications to the indazole ring affect biological activity.
Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. This compound is used in the development of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
5-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties.
1H-Indole-3-carbaldehyde: Similar structure but lacks the bromine and fluorine atoms, leading to different reactivity and applications.
Uniqueness: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential for various applications. The combination of these halogens in the indazole ring makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H4BrFN2O |
|---|---|
Peso molecular |
243.03 g/mol |
Nombre IUPAC |
5-bromo-6-fluoro-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-3H,(H,11,12) |
Clave InChI |
QZEZCJISPYUSCD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C(NN=C21)C=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


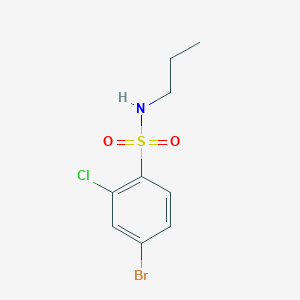

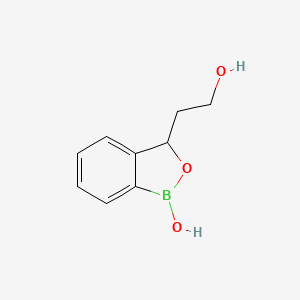
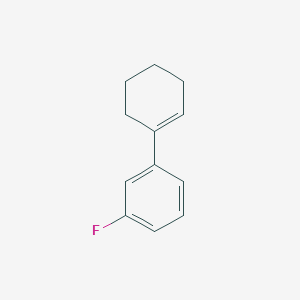
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
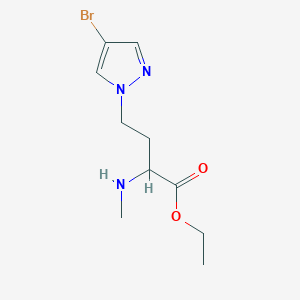
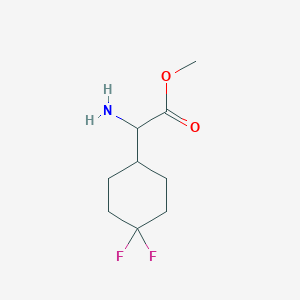
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
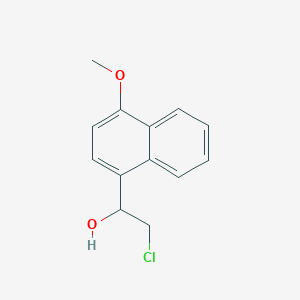

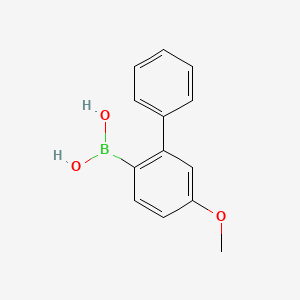
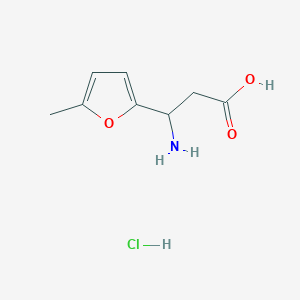
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

